molecular formula C29H34ClN3O B1682612 SR144528 CAS No. 192703-06-3

SR144528

Cat. No.: B1682612
CAS No.: 192703-06-3
M. Wt: 476.1 g/mol
InChI Key: SUGVYNSRNKFXQM-XRHWURSXSA-N
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Mechanism of Action

Target of Action

SR144528, also known as (1S-endo)-5-(4-Chloro-3-methylphenyl)-1-((4-methylphenyl)methyl)-N-(1,3,3-trimethylbicyclo(2.2.1)hept-2-yl)-1H-pyrazole-3-carboxamide, is a drug that acts as a potent and highly selective inverse agonist for the CB2 receptor . The CB2 receptor is primarily present on peripheral immune cells and microglia, where they exhibit important immune-regulatory functions .

Mode of Action

This compound displays subnanomolar affinity (K = 0.6 nM) for both the rat spleen and cloned human CB2 receptors . It antagonizes the inhibitory effects of the cannabinoid receptor agonist CP 55,940 on forskolin-stimulated adenylyl cyclase activity in cell lines permanently expressing the CB2 receptor . Furthermore, this compound is able to selectively block the mitogen-activated protein kinase activity induced by CP 55,940 in cell lines expressing CB2 .

Biochemical Pathways

The CB2 receptor is part of the endocannabinoid system, a complex neuromodulatory system expressed throughout the body . Activation of the CB2 receptor has been shown to modulate microglial responses to inflammatory stimuli . This compound, as a CB2 receptor antagonist, can therefore influence these biochemical pathways.

Pharmacokinetics

It is known that after oral administration, this compound totally displaced the ex vivo [3h]-cp 55,940 binding to mouse spleen membranes (ed 50 = 035 mg/kg) with a long duration of action .

Result of Action

This compound has been shown to decrease mu-opioid receptor expression and activation in mouse brainstem, suggesting a role of the CB2 receptor in pain . It has little or no effect on lps/ifn-γ-induced activation in primary microglia or organotypic hippocampal slice cultures at nanomolar concentrations .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For example, its effects on microglial activation are observed in response to inflammatory stimulation . .

Biochemical Analysis

Biochemical Properties

SR144528 interacts with the CB2 receptor, a part of the endocannabinoid system, which is involved in a variety of physiological processes. The CB2 receptor is primarily found on cells in the immune system, and its activation can influence inflammation and pain perception . This compound, as an inverse agonist, can block the activity of this receptor, potentially altering these processes .

Cellular Effects

In cellular models, this compound has been shown to inhibit the effects of cannabinoid receptor agonists on adenylyl cyclase activity in cells expressing the human CB2 receptor . This suggests that this compound can influence cellular signaling pathways, potentially affecting a variety of cellular functions. For instance, it has been reported to decrease mu-opioid receptor expression and activation in mouse brainstem .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the CB2 receptor. As an inverse agonist, it binds to this receptor and induces a response opposite to that of agonists . This can lead to changes in cell signaling and gene expression, potentially influencing a variety of cellular processes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, it has been shown to have a long duration of action in vivo, with effects observable after oral administration

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, it has been shown to reduce paw swelling in a mouse model of carrageenan-induced paw edema

Metabolic Pathways

This compound is involved in the endocannabinoid system, interacting primarily with the CB2 receptor . This system is involved in a variety of physiological processes, including pain perception, inflammation, and immune response

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely influenced by its lipophilic nature and its affinity for the CB2 receptor

Subcellular Localization

The subcellular localization of this compound is likely influenced by its interaction with the CB2 receptor, which is primarily found on cells in the immune system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SR 144528 involves the formal condensation of the carboxy group of 5-(4-chloro-3-methylphenyl)-1-(4-methylbenzyl)-1H-pyrazole-3-carboxylic acid with the amino group of (1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]heptan-2-amine . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of SR 144528 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: SR 144528 undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.

    Reduction: Reduction reactions can occur at the carbonyl group present in the pyrazole ring.

    Substitution: Substitution reactions can take place at the aromatic rings, where halogen atoms or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

SR 144528 is unique in its high selectivity and potency for the CB2 receptor compared to other similar compounds. Some similar compounds include:

SR 144528 stands out due to its high affinity and selectivity for the CB2 receptor, making it a valuable tool in cannabinoid research .

Properties

IUPAC Name

5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl]pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H34ClN3O/c1-18-6-8-20(9-7-18)17-33-25(21-10-11-23(30)19(2)14-21)15-24(32-33)26(34)31-27-28(3,4)22-12-13-29(27,5)16-22/h6-11,14-15,22,27H,12-13,16-17H2,1-5H3,(H,31,34)/t22-,27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGVYNSRNKFXQM-XRHWURSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)NC3C(C4CCC3(C4)C)(C)C)C5=CC(=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=CC(=N2)C(=O)N[C@H]3[C@]4(CC[C@H](C4)C3(C)C)C)C5=CC(=C(C=C5)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50940947
Record name 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192703-06-3
Record name 5-(4-Chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-[(1S,2S,4R)-1,3,3-trimethylbicyclo[2.2.1]hept-2-yl]-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192703-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name SR 144528
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0192703063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-chloro-3-methylphenyl)-1-[(4-methylphenyl)methyl]-N-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanyl)pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50940947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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